2-(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(4-ethylphenyl)acetamido)-N-(tert-butyl)-2-(thiophen-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(N-[2-(benzotriazol-1-yl)acetyl]-4-ethylanilino)-N-tert-butyl-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2S/c1-5-18-10-12-20(13-11-18)31(23(32)16-30-22-9-7-6-8-21(22)28-29-30)24(19-14-15-34-17-19)25(33)27-26(2,3)4/h6-15,17,24H,5,16H2,1-4H3,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYPQWJNKWKNDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C(C2=CSC=C2)C(=O)NC(C)(C)C)C(=O)CN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(4-ethylphenyl)acetamido)-N-(tert-butyl)-2-(thiophen-3-yl)acetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its intricate structure, which includes a benzotriazole moiety, an acetamido group, and thiophene. The molecular formula is with a molecular weight of approximately 446.58 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
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Inhibition of Protein Kinases :
- Benzotriazole derivatives have been shown to inhibit various protein kinases, which play critical roles in cell signaling pathways. For instance, studies indicate that related compounds exhibit potent inhibition of CK1δ (IC50 = 0.040 μM), a kinase involved in numerous cellular processes including circadian rhythms and cell cycle regulation .
-
Antioxidant Properties :
- Compounds containing thiophene rings often exhibit antioxidant activity. This property can protect cells from oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders.
- Cholinesterase Inhibition :
Table 1: Summary of Biological Activities
Case Studies
- Case Study on CK1δ Inhibition :
- Neuroprotective Effects :
- Antioxidant Studies :
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared with structurally or functionally related derivatives (Table 1). Key comparison criteria include structural motifs , biological activity , synthetic routes , and physicochemical properties .
Table 1: Comparative Analysis of Structurally Related Acetamide Derivatives
| Compound Name / ID | Core Structure | Key Substituents | Biological Activity/Application | Key Findings | Reference |
|---|---|---|---|---|---|
| Target compound: 2-(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(4-ethylphenyl)acetamido)-N-(tert-butyl)-2-(thiophen-3-yl)acetamide | Benzotriazole + Thiophene | 4-Ethylphenyl, tert-butyl | Potential enzyme inhibition/analgesic* | High lipophilicity (tert-butyl); enhanced steric shielding | [1, 3] |
| 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-p-tolylacetamide (Compound 65) | Benzotriazole | p-Tolyl | Analgesic (Writhing test: 65% inhibition) | Electron-donating methyl group enhances activity vs. nitro-substituted analogs | [3] |
| 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(4-nitrophenyl)acetamide (Compound 68) | Benzotriazole | 4-Nitrophenyl | Analgesic (Writhing test: 72% inhibition) | Electron-withdrawing nitro group increases potency but reduces solubility | [3] |
| 2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide | Benzotriazole + Triazole | Allyl, chloro-methylphenyl | Antimicrobial (theoretical) | Triazole-thioacetamide linkage may improve metal-binding capacity | [10] |
| N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide (SCP-1) | Benzothiazole | 4-Hydroxyphenyl | Analgesic (acetaminophen analog) | Shorter elimination half-life vs. acetaminophen; reduced hepatotoxicity risk | [12] |
| 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | Thiazole | 3,4-Dichlorophenyl | Antibacterial (structural penicillin analog) | Dichlorophenyl enhances halogen bonding; crystal packing via N–H⋯N dimers | [7] |
Key Observations :
Structural Diversity :
- The target compound uniquely combines benzotriazole , thiophene , and bulky alkyl/aryl groups , distinguishing it from simpler analogs like Compound 65 (benzotriazole + tolyl) or thiazole-based derivatives .
- Compared to benzothiazole-containing SCP-1 , the benzotriazole core may offer superior metabolic resistance due to reduced susceptibility to oxidative degradation.
Biological Activity: Analgesic Potential: The benzotriazole-acetamide scaffold (e.g., Compound 68) shows strong analgesic activity, with nitro substituents enhancing potency but compromising solubility . The target compound’s tert-butyl group may balance potency and bioavailability. Antimicrobial Applications: Triazole-thioacetamide hybrids (e.g., ) highlight the role of sulfur linkages in metal-binding and antimicrobial activity, a feature absent in the target compound .
Synthetic Routes: The target compound’s synthesis likely involves reductive amination (similar to ) or carbodiimide-mediated coupling (as in ) . In contrast, SCP-1 derivatives are synthesized via acetaminophen-like fragment coupling .
Crystal Packing: Bulky substituents may disrupt hydrogen-bonding networks observed in dichlorophenyl-thiazole derivatives (e.g., N–H⋯N dimers in ), affecting solubility and stability .
Research Findings and Implications
- Electron-Donor/Acceptor Effects: Substituents like nitro (Compound 68) or methoxy groups () modulate electronic density and nonlinear optical (NLO) properties. The target compound’s 4-ethylphenyl group (electron-donating) may reduce NLO activity compared to nitro analogs but improve metabolic stability .
- Biological Efficacy : The combination of benzotriazole (enzyme inhibition) and thiophene (aromatic interactions) could synergize for dual therapeutic targets, though in vivo studies are needed to validate this hypothesis.
- Synthetic Feasibility : The multi-step synthesis (e.g., sequential amidation and heterocycle formation) may pose scalability challenges compared to simpler acetamide derivatives .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of substituted benzotriazole derivatives with acetamide precursors under reflux in solvents like ethanol or DMF, catalyzed by glacial acetic acid (e.g., 4–6 hours at 80–100°C) .
- Step 2 : Thiophene moiety incorporation via nucleophilic substitution or Suzuki coupling, requiring inert atmospheres (N₂/Ar) and palladium catalysts .
- Key variables : Solvent polarity (DMF enhances reaction kinetics), temperature (excessive heat degrades thiophene stability), and stoichiometric ratios (1:1.2 molar excess of benzotriazole improves yield) .
- Purity validation : Use TLC (Rf comparison) and HPLC (≥95% purity threshold) .
Q. How is the compound structurally characterized to confirm its identity?
A combination of spectroscopic and analytical methods is essential:
- NMR spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., tert-butyl singlet at δ 1.2–1.4 ppm; thiophene protons at δ 6.8–7.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 510.2) and fragmentation patterns .
- Elemental analysis : C, H, N content must align with theoretical values (e.g., C: 62.3%, H: 5.9%, N: 16.4%) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Antimicrobial screening : Broth microdilution (MIC determination against Gram+/Gram– bacteria; e.g., S. aureus, E. coli) .
- Anticancer assays : MTT or SRB assays on cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC₅₀ against EGFR or MMP-9) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across studies?
Discrepancies often arise from:
- Assay conditions : Variability in cell line passage number, serum concentration, or incubation time. Validate using standardized protocols (e.g., NCI-60 panel guidelines) .
- Compound stability : Degradation in DMSO stock solutions (test via LC-MS after 24 hours) .
- Off-target effects : Use siRNA knockdown or isoform-specific inhibitors to isolate mechanisms .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Solubility enhancement : Co-solvents (PEG-400/Cremophor EL) or nanoformulation (liposomes) .
- Metabolic stability : Liver microsome assays (human/rodent) to identify vulnerable sites (e.g., tert-butyl oxidation); introduce fluorinated substituents to block metabolism .
- Blood-brain barrier (BBB) penetration : LogP optimization (target 2–3) and P-glycoprotein efflux assays .
Q. How can computational methods predict binding modes to biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with kinase ATP pockets (e.g., hydrogen bonding with benzotriazole N-atoms) .
- MD simulations : GROMACS or AMBER for stability analysis (RMSD < 2 Å over 100 ns) .
- SAR studies : Compare analogs (Table 1) to identify critical pharmacophores .
Table 1 : Structure-Activity Relationship (SAR) of Analogous Compounds
| Compound Modifications | Biological Activity (IC₅₀) | Key Interaction Sites |
|---|---|---|
| Thiophene → Furan substitution | 10 µM (HeLa) | Loss of π-π stacking |
| tert-Butyl → Cyclohexyl | 15 µM (EGFR) | Reduced hydrophobic fit |
| 4-Ethylphenyl → 4-Fluorophenyl | 5 µM (MMP-9) | Enhanced H-bonding |
Q. What analytical techniques troubleshoot synthetic impurities?
- HPLC-MS : Detect byproducts (e.g., de-ethylated intermediates) .
- X-ray crystallography : Resolve stereochemical ambiguities in acetamide linkages .
- Reaction monitoring : In situ IR to track carbonyl (C=O) formation (1700–1750 cm⁻¹) .
Methodological Notes
- Critical parameters : Reaction pH (6–7 for amide bond stability), solvent drying (molecular sieves for DMF), and inert gas purging to prevent oxidation .
- Data validation : Triplicate experiments with ANOVA (p < 0.05) and Grubbs’ test for outlier removal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
